Adenosine kinase inhibitor GP515

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine kinase inhibitor GP515 is a chemical compound that has been identified as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound selectively inhibits the enzyme adenosine kinase, which plays a crucial role in regulating the levels of adenosine in the body. Adenosine is a signaling molecule that is involved in various physiological processes such as inflammation, immune response, and neurotransmission.

Mecanismo De Acción

Adenosine kinase inhibitor GP515 selectively inhibits the enzyme adenosine kinase, which is responsible for the phosphorylation of adenosine to form AMP. By inhibiting adenosine kinase, adenosine levels in the body are increased, leading to various physiological effects. Adenosine is known to activate various signaling pathways such as the adenosine receptor signaling pathway, which plays a crucial role in regulating inflammation, immune response, and neurotransmission.

Efectos Bioquímicos Y Fisiológicos

Adenosine kinase inhibitor GP515 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, adenosine kinase inhibitor GP515 has been shown to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the levels of neurotransmitters such as dopamine and serotonin. In vivo, adenosine kinase inhibitor GP515 has been shown to reduce tumor growth and metastasis, improve cognitive function, and reduce neuroinflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Adenosine kinase inhibitor GP515 has several advantages and limitations for lab experiments. The advantages include its high selectivity for adenosine kinase, its ability to modulate various physiological processes, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity at high doses, and the need for further studies to determine its safety and efficacy in humans.

Direcciones Futuras

Adenosine kinase inhibitor GP515 has several potential future directions for research. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective adenosine kinase inhibitors, the identification of novel therapeutic applications for adenosine kinase inhibitors, and the development of new methods for the synthesis of adenosine kinase inhibitors. Additionally, the use of adenosine kinase inhibitors in combination with other drugs or therapies may lead to improved therapeutic outcomes in various diseases.

Métodos De Síntesis

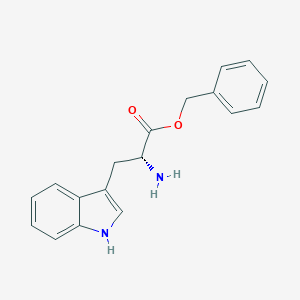

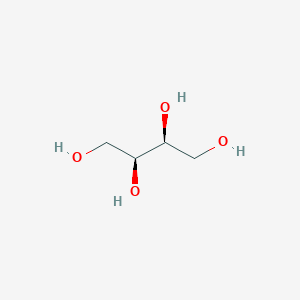

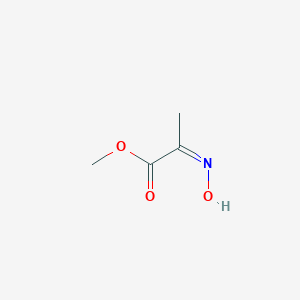

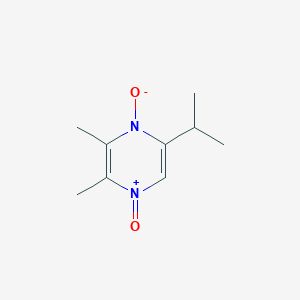

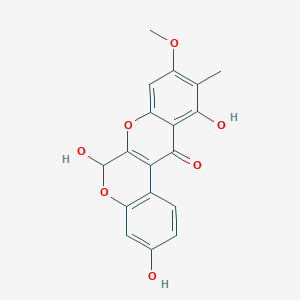

The synthesis of adenosine kinase inhibitor GP515 involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of ribose using a suitable protecting group such as benzoyl chloride. The second step involves the reaction of the protected ribose with adenine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the protected adenosine intermediate. The third step involves the deprotection of the benzoyl group using a suitable base such as sodium methoxide to obtain adenosine. The final step involves the modification of adenosine using a suitable reagent such as 2,4-dichloro-5-nitropyrimidine to obtain adenosine kinase inhibitor GP515.

Aplicaciones Científicas De Investigación

Adenosine kinase inhibitor GP515 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, adenosine kinase inhibitor GP515 has been shown to reduce tumor growth and metastasis by inhibiting the production of adenosine, which is known to promote tumor growth and immune evasion. In inflammation, adenosine kinase inhibitor GP515 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of immune cells such as macrophages and T cells. In neurological disorders, adenosine kinase inhibitor GP515 has been shown to improve cognitive function and reduce neuroinflammation by modulating the levels of adenosine in the brain.

Propiedades

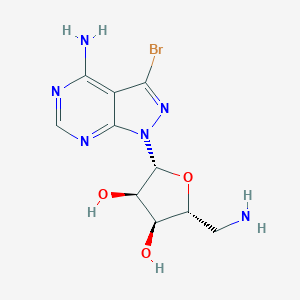

Número CAS |

144928-48-3 |

|---|---|

Nombre del producto |

Adenosine kinase inhibitor GP515 |

Fórmula molecular |

C10H13BrN6O3 |

Peso molecular |

345.15 g/mol |

Nombre IUPAC |

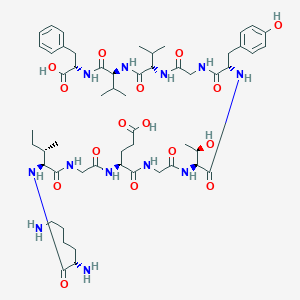

(2R,3R,4S,5R)-2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(aminomethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1 |

Clave InChI |

LTTBFVDMHCIDPM-BHBWVORQSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(N=C2Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |

Otros números CAS |

144928-48-3 |

Sinónimos |

4-amino-1-(5-amino-5-deoxy-1-beta-D-ribofuranosyl)-3-bromopyrazolo(3,4-d)pyrimidine adenosine kinase inhibitor GP515 GP 1-515 GP-1-515 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.